molecular formula C9H5F3O3 B1322538 3-(2,2,2-Trifluoroacetyl)benzoic acid CAS No. 213598-05-1

3-(2,2,2-Trifluoroacetyl)benzoic acid

Cat. No. B1322538
CAS RN: 213598-05-1
M. Wt: 218.13 g/mol
InChI Key: UQADNFKCBLPCTM-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetyl)benzoic acid is a chemical compound that is part of a broader class of benzoic acid derivatives. These compounds are characterized by their benzoic acid core structure and various substituents that can significantly alter their chemical and physical properties. The trifluoroacetyl group attached to the benzoic acid core in this compound suggests the presence of fluorine atoms, which are known to impart unique chemical properties due to their high electronegativity and small size .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including nucleophilic substitution reactions. For instance, the trifluoromethylation of benzoic acids to produce aryl trifluoromethyl ketones is achieved using TMSCF3 and anhydrides as activating agents . Similarly, hypervalent iodine reagents derived from 3-iodosylbenzoic acid have been used to prepare compounds like 3-[bis(trifluoroacetoxy)iodo]benzoic acid, which can be easily recovered and recycled . These methods highlight the versatility and efficiency of synthesizing benzoic acid derivatives with trifluoroacetyl groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, especially when substituted with various functional groups. X-ray diffraction techniques are often employed to determine the crystal and molecular structure of these compounds. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been elucidated using X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a range of chemical reactions. Trifluoroacetic acid, a related compound, has been used as a catalyst for the synthesis of benzodiazepines and benzimidazoles, indicating its reactivity and potential as a catalyst in organic synthesis . The reactivity of these compounds is also influenced by the presence of substituents, as seen in the case of 2,4,6-tris(trifluoromethyl)benzoic acid, which exhibits unique reactivity due to steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are significantly influenced by their molecular structure. For instance, the presence of perfluoroalkyl substituents can lead to the formation of liquid crystalline structures, such as cubic phases, due to the incompatibility between perfluoroalkyl groups and hydrocarbon moieties . The photophysical properties of these compounds are also of interest, as demonstrated by lanthanide-based coordination polymers assembled from derivatives of benzoic acids, which exhibit interesting luminescence properties . These properties are not only fascinating from a scientific perspective but also have practical implications in material science and photonics.

Scientific Research Applications

Derivatization in Analytical Chemistry

A key application of 3-(2,2,2-Trifluoroacetyl)benzoic acid and related compounds is in analytical chemistry. Quincy LaRon Ford and colleagues (2007) described a technique for the rapid derivatization of aqueous carboxylic acids to corresponding trifluoroethylamide derivatives, including benzoic acid. This method allows for efficient and clean sample preparation, essential in environmental analytical chemistry (Ford, Burns, & Ferry, 2007).

Catalysis and Organic Synthesis

The compound also finds use in organic synthesis. Dang-sheng Wang and team (2017) developed a catalyst-free method for the trifluoromethylation of benzoic acid derivatives, demonstrating its utility in creating environmentally friendly transformations in organic chemistry (Wang, Fang, Deng, & Gong, 2017).

In Pharmaceutical Research

In pharmaceutical research, 3-(2,2,2-Trifluoroacetyl)benzoic acid derivatives play a role in the development of new drugs. For example, Maruti S. Satpute and colleagues (2018) synthesized novel derivatives of 3-hydroxy benzoic acid and tested their antibacterial activity, highlighting the compound's potential in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Development of Fluorescence Probes

Another important application is in the development of fluorescence probes. Ken-ichi Setsukinai and colleagues (2003) designed and synthesized novel fluorescence probes using derivatives of benzoic acid for detecting highly reactive oxygen species, crucial in many biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Environmental and Material Sciences

In environmental and material sciences, derivatives of this compound are utilized for the extraction and separation of specific ions. Reyhaneh Safarbali and colleagues (2016) investigated the synergistic effect of 2-(dibutylcarbamoyl)benzoic acid and 2-thenoyltrifluoroacetone in the extraction of lanthanides, demonstrating the compound's significance in these fields (Safarbali, Yaftian, & Zamani, 2016).

properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADNFKCBLPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626748
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroacetyl)benzoic acid

CAS RN

213598-05-1
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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